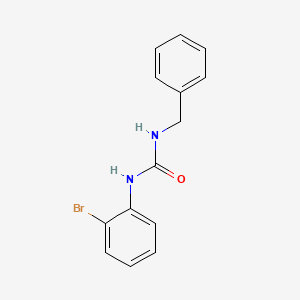

1-Benzyl-3-(2-bromophenyl)urea

Description

Significance of Urea (B33335) Scaffolds in Organic Synthesis and Functional Materials

The urea scaffold, characterized by a carbonyl group flanked by two nitrogen atoms, is a fundamental building block in modern chemistry. Its importance stems from its unique structural and electronic properties. The nitrogen atoms act as hydrogen bond donors while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing these molecules to form predictable and strong intermolecular interactions, such as hydrogen-bonded zigzag chains. ijcce.ac.irresearchgate.net This capacity for self-assembly is crucial in supramolecular chemistry and crystal engineering. ontosight.ai

In organic synthesis, urea derivatives are pivotal intermediates for producing a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their stability and reactivity make them reliable components in multistep synthetic sequences. Furthermore, in the realm of materials science, the incorporation of urea functionalities into polymers can impart unique physical and chemical characteristics, leading to the development of advanced coatings, adhesives, and other functional materials. ontosight.ai

Overview of Substituted Benzyl (B1604629) and Halogenated Phenyl Moieties in Advanced Chemical Systems

The introduction of a halogen atom, such as bromine, onto a phenyl ring creates a halogenated phenyl moiety, which significantly alters the molecule's physicochemical profile. Halogenation can affect solubility, reactivity, and metabolic stability. The presence of bromine, as in the 2-bromophenyl group, can introduce the potential for halogen bonding, a non-covalent interaction that is of growing interest in supramolecular chemistry and drug design. ontosight.ai This substitution can also influence the compound's electronic properties and its ability to interact with biological targets, making it a key feature in the design of advanced chemical systems. ontosight.ai

Research Trajectories for N-Substituted Urea Architectures: A Focus on Synthetic Methodologies, Structure, Reactivity, and Applications

Current research on N-substituted ureas is dynamic and multifaceted, generally proceeding along four main trajectories:

Synthetic Methodologies: The synthesis of ureas is a well-established field, with traditional methods often involving the reaction of amines with phosgene (B1210022) or isocyanates. However, due to the high toxicity of these reagents, a major research thrust is the development of safer and more environmentally friendly synthetic routes. Modern approaches utilize phosgene substitutes like triphosgene (B27547) or explore catalyst-free reactions in greener solvents like water. nih.gov

Reactivity: Research into the reactivity of N-substituted ureas explores their stability and transformations under various conditions. This includes studying their hydrolysis and their utility as precursors for other functional groups. For instance, some hindered ureas can act as masked isocyanates, reacting readily with nucleophiles under neutral conditions. nih.gov

Applications: A significant portion of research is application-driven, particularly in medicinal chemistry. Urea derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.airesearchgate.net Structure-activity relationship (SAR) studies are common, aiming to optimize the substituents to enhance potency and selectivity for specific biological targets. nih.gov

Scope and Objectives of Academic Research on 1-Benzyl-3-(2-bromophenyl)urea

While the broader class of N-substituted ureas is extensively studied, specific academic research focusing exclusively on the this compound isomer is not widely documented in publicly available literature. Therefore, the primary objectives for initiating research on this particular compound would be to establish its fundamental chemical profile and explore its potential applications.

The scope of such research would logically encompass:

Efficient Synthesis: Developing and optimizing a reliable, high-yield synthetic protocol for this compound, likely by reacting benzylamine (B48309) with 2-bromophenyl isocyanate.

Structural Characterization: Unambiguously confirming the molecular structure using spectroscopic methods (NMR, IR, MS) and, crucially, determining its three-dimensional solid-state structure through single-crystal X-ray diffraction. This would reveal conformational details and the precise nature of its hydrogen bonding network.

Physicochemical Profiling: Measuring key properties such as melting point, solubility, and lipophilicity (LogP), which are critical for understanding its behavior in both chemical and biological systems.

Reactivity Analysis: Investigating its chemical stability and reactivity, particularly how the ortho-position of the bromine atom influences the properties of the urea linkage compared to its meta- and para-substituted isomers.

Biological Screening: Evaluating its bioactivity in a range of assays to identify potential therapeutic applications, guided by the known activities of similar benzyl and bromophenyl urea compounds. researchgate.net This would be the first step in establishing a structure-activity relationship for this specific substitution pattern.

Physicochemical Data

Table 1: Physicochemical Properties of 1-Benzyl-3-(4-bromophenyl)urea (B1351936)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrN₂O | uni.lu |

| Molecular Weight | 305.17 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 304.02112 Da | uni.lu |

| Predicted XlogP | 3.1 | uni.lu |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 | |

Note: The data presented is for the 4-bromo isomer and serves as a reference.

Mentioned Compounds

Table 2: Chemical Compounds Referenced in this Article

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-(4-bromophenyl)urea |

| Benzylamine |

| 2-Bromophenyl isocyanate |

| Phosgene |

| Triphosgene |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-bromophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBKSBTDSOETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Analysis and Supramolecular Assembly of 1 Benzyl 3 2 Bromophenyl Urea

Principles of X-ray Diffraction in Determining Molecular and Crystal Structures

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of a beam of X-rays by the ordered arrangement of atoms within a crystalline solid. numberanalytics.comcarleton.edu Crystalline substances act as three-dimensional diffraction gratings for X-rays because the wavelength of X-rays (typically ~0.5 to 2.5 Å) is comparable to the spacing between atoms in a crystal lattice. carleton.eduiastate.edu

The fundamental principle governing this phenomenon is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the distance between crystal lattice planes (d):

nλ = 2d sin(θ) numberanalytics.com

When a monochromatic X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. numberanalytics.com Most scattered waves interfere destructively and cancel each other out, but in specific directions where Bragg's Law is satisfied, they interfere constructively, producing a diffracted beam of measurable intensity. iastate.eduiucr.org

The experimental process involves several key steps:

Crystal Growth: The first, and often most challenging, step is to grow a single crystal of high quality, which should be pure and sufficiently large (typically >0.1 mm). wikipedia.org

Data Collection: The crystal is mounted on a diffractometer and rotated in an intense, monochromatic X-ray beam. A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted spots (reflections) produced as the crystal is rotated. wikipedia.org

Structure Solution: The diffraction pattern, which is unique to the compound, provides the information needed to determine the unit cell dimensions and the space group symmetry of the crystal. wikipedia.org The intensities of the reflections are used to calculate an electron density map of the crystal. Methods like "direct methods" or "Patterson methods" are employed to interpret this map and find the initial positions of the atoms. numberanalytics.com

Structure Refinement: The initial atomic model is then refined computationally, adjusting atomic positions and other parameters to achieve the best possible agreement between the calculated diffraction pattern and the experimentally observed data. wikipedia.org The quality of the final structure is assessed by a value called the R-factor, with lower values indicating a better fit.

The result is a detailed three-dimensional model of the molecule, providing precise information about bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. wikipedia.orgiastate.edu

Crystalline Network Formation in Urea (B33335) Derivatives: Hydrogen Bonding Motifs

The urea functional group [-NH-C(O)-NH-] is a powerful and predictable building block in supramolecular chemistry and crystal engineering. rsc.orgnih.gov Its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of robust and highly directional intermolecular connections. nih.govwikipedia.org

In the solid state, N,N'-disubstituted ureas commonly organize into one of two primary hydrogen-bonding motifs:

Centrosymmetric R²₂(8) Dimer: In this arrangement, two urea molecules form a cyclic dimer through a pair of self-complementary N-H···O hydrogen bonds. The notation R²₂(8) from graph-set analysis indicates a ring (R) formed by two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. This motif is prevalent and creates discrete, strongly-bound pairs which then pack in the crystal.

Catemer Chain (or Tape): Alternatively, urea molecules can link into one-dimensional chains or tapes. nih.gov In the most common catemer motif, the N-H groups of one molecule donate hydrogen bonds to the carbonyl oxygens of two adjacent molecules, propagating a chain. Studies on various urea derivatives have shown that steric factors can influence which motif is adopted. nih.gov For instance, less sterically hindered substituents often favor the tape motif, while bulkier groups may disrupt this arrangement. nih.gov

The conformation of the urea moiety itself is typically planar, with a trans-trans arrangement of the substituents relative to the central C-N bonds being the most common low-energy state due to minimized steric repulsion. nih.govnih.gov These predictable hydrogen-bonding patterns make ureas excellent candidates for designing and engineering complex, functional crystalline solids. rsc.org

Intermolecular Interactions and Packing Arrangements in 1-Benzyl-3-(2-bromophenyl)urea Single Crystals

While the specific crystal structure of this compound is not publicly available, its supramolecular arrangement can be reliably inferred from the crystallographic analysis of closely related N-benzyl-N'-halophenyl ureas. For example, the crystal structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea provides a valuable model for the expected interactions. researchgate.net

In such structures, the dominant intermolecular interaction is the N-H···O hydrogen bond, which organizes the molecules into the primary supramolecular synthons. Typically, these ureas form one-dimensional chains or "tapes" where molecules are linked head-to-tail. One N-H group of the urea moiety donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this interaction is reciprocated by the second N-H group bonding to another neighbor, propagating the chain.

In addition to the primary urea-urea hydrogen bonds, weaker C-H···O and C-H···π interactions often play a significant role in stabilizing the three-dimensional packing of these chains. The aromatic rings of the benzyl (B1604629) and bromophenyl groups can participate in π-π stacking or edge-to-face (C-H···π) interactions, further directing the crystal packing. nih.govnih.gov The benzyl group, with its flexible CH₂ linker, allows for conformational adjustments to optimize these packing forces.

The table below presents typical crystallographic data and hydrogen bond geometries, based on the published structure of the related compound 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, which illustrates the parameters expected for this class of compounds. researchgate.net

Table 1: Representative Crystal Data and Hydrogen Bond Geometry for a Related Benzyl-Phenyl Urea Derivative Data based on 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea researchgate.net

| Crystal Data | |

|---|---|

| Empirical formula | C₁₄H₁₂Cl₂N₂O |

| Formula weight | 307.17 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.5344(8) Å b = 12.0204(16) Å c = 13.4504(13) Å |

| Volume | 1379.8(3) ų |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bond Geometry (Å, °) | |

| D–H···A | D···A Distance |

| N-H···O | ~2.8 - 3.0 |

Role of Halogen Bonding in the Supramolecular Organization of Bromophenyl Ureas

Beyond classical hydrogen bonding, halogen atoms like bromine can act as electrophilic species, forming directional, non-covalent interactions known as halogen bonds (XBs). acs.orgwikipedia.org A halogen bond occurs between an electrophilic region on the halogen atom (termed a σ-hole), located opposite the C-X covalent bond, and a nucleophilic region (such as a lone pair on an oxygen or nitrogen atom) on an adjacent molecule. acs.org

The strength of the halogen bond follows the trend I > Br > Cl > F. wikipedia.org For bromophenyl derivatives, the C-Br···O interaction can be a significant structure-directing force, comparable in strength to weaker C-H···O hydrogen bonds. acs.org In the crystal lattice of this compound, the bromine atom is a potential halogen bond donor. It can form attractive interactions with the carbonyl oxygen of a neighboring urea molecule (a C-Br···O=C halogen bond).

Polymorphism and Crystal Engineering of N-Substituted Urea Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For N-substituted ureas, the propensity for polymorphism arises from the various ways the flexible molecules can pack and the different hydrogen-bonding motifs they can adopt (e.g., dimers vs. chains). nih.govnih.gov

Crystal engineering is the rational design of functional molecular solids based on an understanding of intermolecular interactions. rsc.org For urea derivatives, this involves strategically modifying the molecular structure to control the resulting supramolecular assembly. Factors that can be tuned include:

Substituent Effects: The size, shape, and electronic nature of the substituents on the nitrogen atoms can influence conformational preferences and steric interactions, thereby favoring one hydrogen-bonding motif over another. nih.govnih.gov

Competing Interactions: Introducing other functional groups capable of forming hydrogen or halogen bonds can create competition with the primary urea•••urea interactions, leading to novel network topologies. nih.govuiowa.edu

Crystallization Conditions: Solvent, temperature, and cooling rate can also influence which polymorphic form crystallizes, as different forms may be kinetically or thermodynamically favored under different conditions.

By understanding the interplay of hydrogen bonding, halogen bonding, and van der Waals forces, it is possible to engineer the crystal structures of N-substituted ureas to achieve desired material properties. rsc.orgwikipedia.org

Computational and Theoretical Investigations of 1 Benzyl 3 2 Bromophenyl Urea

Quantum Chemical Approaches to Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional geometry and electronic properties of molecules like 1-Benzyl-3-(2-bromophenyl)urea. These ab initio methods solve the Schrödinger equation to provide detailed insights into molecular structure without reliance on experimental data. Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) are employed to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure is also a key output of these calculations. The distribution of electrons within the molecule, atomic charges, and the nature of chemical bonds can be thoroughly analyzed. For instance, the formation of hydrogen bonds in the crystal structure of urea (B33335) derivatives leads to a net flux of electrons from the hydrogen donor to the acceptor. crystalsolutions.eu This charge redistribution, along with the polarization of atoms within the molecule, is critical for understanding its chemical behavior. crystalsolutions.eu

Below is a table of representative geometric parameters for a disubstituted urea, calculated using quantum chemical methods. While this data is for a model compound, it illustrates the typical bond lengths and angles expected in the urea core of this compound.

Table 1: Calculated Geometric Parameters for a Phenylurea Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| C-N (Amide) | 1.37 Å | |

| N-H | 1.01 Å | |

| Bond Angle | N-C-N | 118° |

| O=C-N | 121° |

Note: Data is illustrative and based on typical values for phenylurea derivatives found in computational studies.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for studying the conformational preferences and energy landscapes of flexible molecules like this compound. DFT offers a balance between computational cost and accuracy, making it suitable for exploring the potential energy surface of medium to large-sized molecules.

The conformational landscape of phenylurea derivatives is characterized by several possible rotational isomers (conformers) arising from rotation around single bonds, particularly the C-N bonds. acs.org For N,N'-disubstituted ureas, conformations are typically described as trans-trans, trans-cis, or cis-cis with respect to the orientation of the substituents relative to the carbonyl group. nih.gov Experimental and computational studies on N,N'-diphenylurea have shown a preference for the extended trans-trans conformation in both the solid state and in solution. nih.gov

For this compound, DFT calculations can be used to identify the stable conformers and to calculate their relative energies, thus predicting the most likely structures at a given temperature. The presence of the bulky bromine atom at the ortho position of the phenyl ring, along with the flexible benzyl (B1604629) group, would lead to a complex potential energy surface. DFT studies would explore the rotational barriers between different conformers, providing insight into the molecule's flexibility. acs.orgacs.org Recent studies on similar systems have highlighted the dynamic behavior of N,N'-diaryl ureas, while still favoring the predominant isomers identified in solid-state studies. nih.gov

Table 2: Relative Energies of Phenylurea Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| trans-syn | 0.00 | 75 |

| trans-anti | 0.85 | 25 |

| cis-syn | 3.50 | <1 |

Note: This data is for a generic phenylurea and serves as an example of the output from DFT conformational analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential located around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The nitrogen-bound hydrogen atoms of the urea group would exhibit a positive potential, identifying them as hydrogen bond donors. The aromatic rings will show a mixed potential, with the π-electron clouds being slightly negative and the hydrogen atoms being slightly positive. The bromine atom will also influence the charge distribution, potentially creating a region of positive potential on its outer surface (a sigma-hole), which is relevant for halogen bonding.

Analysis of the MEP map provides a qualitative prediction of how the molecule will interact with other molecules, which is fundamental for understanding its role in crystal engineering and biological systems.

Simulation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Energies

The supramolecular structure and properties of this compound in the solid state are governed by intermolecular interactions, primarily hydrogen bonding and potentially halogen bonding. Computational simulations are essential for quantifying the strength and nature of these non-covalent interactions.

Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (the N-H groups) and acceptor (the C=O group). In crystals, urea derivatives often form extensive networks of N-H···O=C hydrogen bonds. researchgate.netmdpi.com Quantum chemical calculations can be used to determine the geometry and energy of these hydrogen bonds. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, revealing that electrostatic and dispersion forces are often the most significant attractive terms in urea dimers. researchgate.net

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (such as an oxygen or nitrogen atom). nih.gov The strength of the halogen bond depends on the polarizability of the halogen atom. Computational models can predict the likelihood and strength of Br···O or Br···N halogen bonds in the crystal lattice of this compound, which can compete with or complement the hydrogen bonding network.

Table 3: Calculated Interaction Energies for Model Intermolecular Complexes

| Interaction Type | Model System | Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Urea Dimer (N-H···O) | -7.9 |

| Halogen Bond | C6H5Br ··· O=CH2 | -2.5 |

Note: These are representative values from computational studies on model systems to illustrate the typical strengths of these interactions.

Predictive Modeling of Reactivity and Mechanistic Pathways for Urea-Based Systems

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For urea-based systems like this compound, predictive modeling can offer insights into their stability, degradation pathways, and potential synthetic transformations.

DFT calculations can be used to model reaction pathways by locating transition states and calculating activation energies. For urea derivatives, a common reaction is hydrolysis, which leads to the cleavage of the C-N bonds. Computational models can simulate this process, often involving water molecules or catalytic species, to determine the energy barriers and reaction intermediates. nih.gov The thermal decomposition of ureas is another process that can be modeled, predicting the formation of products like isocyanates and amines. researchgate.netmdpi.commdpi.com

Furthermore, frontier molecular orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to predict reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For a substituted urea, the HOMO is often localized on the phenyl rings and nitrogen atoms, while the LUMO may be centered on the carbonyl group and the aromatic systems. This information helps in predicting how the molecule will react with different reagents.

Non-linear Optical (NLO) Properties and Related Electronic Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govresearchgate.net Urea derivatives, particularly those with aromatic substituents, have been investigated for their NLO potential. The delocalization of π-electrons across the donor-π-acceptor structure can lead to large molecular hyperpolarizabilities.

In this compound, the aromatic rings act as part of the π-conjugated system, and the urea moiety can facilitate intramolecular charge transfer (ICT), which is a key factor for NLO activity. researchgate.net Computational methods, particularly DFT, are routinely used to calculate NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A high value of the first-order hyperpolarizability (β) is indicative of a strong NLO response. Calculations can explore how different substituents and conformations affect these properties. The HOMO-LUMO energy gap is also related to NLO activity; a smaller gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. analis.com.my Theoretical calculations can thus guide the design of new urea-based molecules with enhanced NLO properties.

Table 4: Calculated Electronic and NLO Properties for a Representative Organic Molecule

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 150 |

| First Hyperpolarizability | β | 650 |

Note: These values are for a generic NLO-active organic molecule and are intended to be illustrative of the data obtained from such calculations.

Reactivity and Reaction Mechanisms Involving 1 Benzyl 3 2 Bromophenyl Urea

Nucleophilic and Electrophilic Reactivity of the Urea (B33335) Moiety

The urea functional group is central to the molecule's reactivity, possessing both nucleophilic and electrophilic character. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic. They can participate in reactions such as alkylation or acylation. The planarity of the urea can be influenced by substituents, and the presence of ortho substituents on the N-aryl group can promote specific conformations through intramolecular hydrogen bonding. nih.gov

Conversely, the carbonyl carbon of the urea is electrophilic and susceptible to attack by strong nucleophiles. The urea moiety's ability to act as a hydrogen bond donor and acceptor is crucial, often dictating intermolecular interactions in the solid state and influencing its binding to biological targets. nih.gov For instance, in related N,N'-disubstituted ureas, extensive intermolecular N-H⋯O hydrogen bonding networks are characteristic features in their crystal structures.

Functional Group Transformations at the Benzyl (B1604629) and Bromophenyl Substituents

The benzyl and bromophenyl groups are not mere spectators; they are active sites for a range of synthetic modifications, enabling the construction of more complex molecular architectures.

The carbon-bromine bond on the phenyl ring is a key site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. arkat-usa.org This transformation is widely used with aryl halides to create more complex structures. rwth-aachen.de For example, reactions like the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting 1-Benzyl-3-(2-bromophenyl)urea with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Similarly, the Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, potentially leading to the synthesis of derivatives where the bromine is replaced by an amine. A notable application in this area is the palladium-catalyzed arylation of ureas themselves. Studies have shown that benzylurea (B1666796) can be coupled with aryl halides, suggesting that the N-H bond of the urea in this compound could also serve as a nucleophile in intramolecular or intermolecular coupling reactions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Applicable to the Bromophenyl Moiety

| Coupling Reaction | Reagent | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl urea derivative |

| Heck | Alkene | C-C | Alkenyl-substituted phenylurea |

| Buchwald-Hartwig | R₂NH | C-N | Diaminophenyl-substituted urea |

| Sonogashira | Terminal alkyne | C-C | Alkynyl-substituted phenylurea |

| Cyanation | CN source | C-CN | Cyano-substituted phenylurea |

This table presents potential transformations based on established palladium-catalyzed reactions for aryl bromides.

The benzyl group offers additional avenues for chemical modification. The benzylic C-H bonds are activated by the adjacent phenyl ring and can be functionalized through various reactions, such as free-radical halogenation (e.g., Wohl-Ziegler reaction) or oxidation. wikipedia.org For example, oxidation of the benzylic methylene (B1212753) group could potentially yield a ketone (Ar-C(O)-NH-), fundamentally altering the compound's structure.

Furthermore, the benzylamine (B48309) substructure is amenable to "borrowing hydrogen" or "hydrogen autotransfer" catalysis. csic.es This elegant and atom-economical process involves the temporary, metal-catalyzed dehydrogenation of an alcohol or amine to a more reactive carbonyl or imine intermediate. scripps.edu In the context of this compound, a related primary or secondary alcohol could be temporarily oxidized to an aldehyde, which could then react with one of the urea's N-H groups. The resulting intermediate would then be reduced by the catalyst, which had stored the hydrogen, to form a new C-N bond and regenerate the catalyst. This methodology is often catalyzed by ruthenium or iridium complexes and allows for the alkylation of amines using alcohols as alkylating agents, avoiding the need for pre-activated electrophiles. csic.esscripps.edu

Cyclization Reactions and Intramolecular Hydroamidation Strategies Involving Urea Derivatives

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic systems. A prominent strategy would be an intramolecular Buchwald-Hartwig type reaction. Under palladium catalysis, the nucleophilic nitrogen of the urea could attack the carbon of the C-Br bond, leading to the formation of a benzodiazepinone ring system. This type of intramolecular C-N bond formation is a powerful method for constructing cyclic structures.

Another relevant strategy is the hydroamidation of unsaturated systems. For example, gold(I) catalysts have been shown to be effective in the intramolecular dihydroamination of allenes tethered to a urea functionality. nih.gov In this process, both nitrogen nucleophiles of the urea add across the allene (B1206475) in a redox-neutral and atom-economic fashion, creating bicyclic imidazolidin-2-ones with high diastereoselectivity. nih.gov While this specific reaction requires an allenyl group, it highlights the potential of the urea moiety in this compound to participate in complex, metal-catalyzed cyclization cascades if an appropriate unsaturated tether were present.

Mechanistic Studies of this compound in Catalytic Cycles

While specific mechanistic studies focused solely on this compound are not prominent in the literature, its role in plausible catalytic cycles can be inferred from established mechanisms. In a palladium-catalyzed cross-coupling reaction at the bromophenyl site (e.g., Suzuki coupling), the compound would enter the cycle as the aryl halide substrate.

The generally accepted mechanism proceeds via three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., from an organoboron reagent) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com

In reactions where the urea itself acts as a nucleophile, such as an intramolecular C-N coupling, the mechanism would differ slightly. Following the oxidative addition of the Pd(0) catalyst to the C-Br bond, the urea nitrogen would coordinate to the Pd(II) center and then undergo deprotonation by a base. The final step would be a reductive elimination to form the C-N bond and the heterocyclic ring.

Spectroscopic Probes for Reaction Monitoring and Advanced Structural Elucidation (excluding basic identification)

Beyond standard identification, advanced spectroscopic techniques can provide deep insights into the structure and reactive behavior of this compound.

Mass spectrometry can reveal detailed fragmentation patterns. For a related compound, 1-benzyl-3-(4-iodophenyl)urea, characteristic fragments include the loss of the benzyl group and the formation of iodophenyl-containing fragments, which confirms the connectivity and relative bond strengths within the molecule. Similar fragmentation would be expected for the bromo-analog.

Table 2: Advanced Spectroscopic and Analytical Data for Related Urea Structures

| Technique | Observation | Insight Provided | Reference |

| Mass Spectrometry | Fragmentation pattern showing loss of benzyl group | Confirms molecular structure and identifies weaker bonds | |

| X-ray Crystallography | Presence of intramolecular N-H⋯O hydrogen bonds | Defines solid-state conformation and pseudo-ring formation | nih.gov, researchgate.net |

| X-ray Crystallography | Intermolecular N-H⋯S/O hydrogen bonding | Elucidates crystal packing and stabilizing forces | , researchgate.net |

| FT-IR Spectroscopy | Formation of intramolecular H-bonds in ortho-halo phenylureas | Reveals conformational preferences in solution | nih.gov |

For reaction monitoring, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy or proton nuclear magnetic resonance (¹H NMR) could be employed to track the consumption of starting material and the formation of products and intermediates in real-time, providing valuable kinetic and mechanistic data for the reactions described above.

Emerging Applications of 1 Benzyl 3 2 Bromophenyl Urea in Advanced Materials and Catalysis

Role of Urea (B33335) Scaffolds in Material Design: From Monomers to Polymers

Urea derivatives are foundational building blocks in material design, prized for their ability to form strong, directional hydrogen bonds. This characteristic allows them to act as versatile monomers that can self-assemble into well-ordered, one-dimensional α-tape motifs. nih.gov These tapes can further organize into higher-order structures like two-dimensional networks or lamellae, which are crucial for forming the fibrous networks of supramolecular gels. nih.gov The predictability of the urea-to-urea hydrogen bonding makes these scaffolds highly programmable for creating materials with specific properties. rsc.org

The incorporation of urea functionalities into polymer backbones or as pendant groups can introduce specific recognition sites, enhance mechanical properties, and facilitate self-healing capabilities. The strong, yet reversible, nature of the hydrogen bonds allows for the design of dynamic materials that can respond to external stimuli.

1-Benzyl-3-(2-bromophenyl)urea as a Component in Supramolecular Gels and Liquid Crystals

Low molecular weight gelators (LMWGs) are small organic molecules that can self-assemble in a solvent to create a three-dimensional network, resulting in the formation of a supramolecular gel. nih.gov Urea derivatives are a prominent class of LMWGs, with their gelation ability often influenced by the substituents on the urea core. nih.govnih.gov For instance, the presence of alkyl or benzyl (B1604629) groups can impact the solubility and packing of the molecules, which in turn affects their gelation efficiency in various solvents. nih.govnih.gov

The self-assembly process is driven by non-covalent interactions, primarily the hydrogen bonding between urea groups, leading to the formation of fibers. nih.gov The properties of these gels, such as their opacity and strength, are related to the size and crystallinity of these fibers. worktribe.com While direct studies on this compound are not available, related bis(urea) compounds are known to form gels in solvents ranging from nonpolar toluene (B28343) to more polar environments. nih.gov The formation of these gels can be sensitive to the presence of other molecules, such as anions, which can compete for hydrogen bonding sites and thus modulate the gelation process. rsc.orgworktribe.com

Utilization of Halogenated Ureas in Organocatalysis and Metal-Organic Frameworks (MOFs)

The urea moiety is a well-established hydrogen-bond donor in organocatalysis, capable of activating substrates and controlling stereochemistry. Bifunctional catalysts that pair a urea group with another functional group, such as a guanidine (B92328), have been shown to be highly effective in reactions like asymmetric epoxidation. organic-chemistry.org In such systems, the urea group can interact with the substrate while the other group interacts with the reagent. organic-chemistry.org

The presence of a halogen atom, such as bromine, on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and can interact with Lewis bases. Halogen bonding has been used to trigger supramolecular gel formation by controlling the assembly of urea-based gelators. worktribe.com This principle can be extended to the design of organocatalysts where the halogen bond helps to orient the substrate.

In the context of Metal-Organic Frameworks (MOFs), halogenated organic linkers can be used to tune the pore size, shape, and chemical environment of the framework. While specific research on incorporating this compound into MOFs is not documented, the functional groups present in the molecule make it a potential candidate for a linker or a guest molecule within a MOF structure, where it could participate in host-guest interactions or act as a catalytic site.

Sensor Development Based on Urea-Anion Interactions and Luminescent Properties

The hydrogen-bonding capability of the urea group makes it an excellent recognition motif for anions. This interaction can be harnessed for the development of chemical sensors. rsc.org When a urea-based receptor binds to an anion, it can lead to a detectable signal, such as a change in color or fluorescence.

Fluorescent supramolecular gels based on bis-urea compounds have been developed for anion sensing. mdpi.com In these systems, the gelation process itself can be influenced by the presence of specific anions, leading to a gel-sol transition or a change in the gel's fluorescent properties. mdpi.com For example, some anions might inhibit gel formation by disrupting the urea-urea hydrogen bonding network. mdpi.com While the luminescent properties of this compound are not characterized in the available literature, the general principle of using urea-anion interactions is a promising avenue for sensor development. The bromo-substituent could also play a role in modulating the electronic properties and, consequently, the luminescent behavior of such a sensor.

Applications in Polymer Chemistry and Functional Coatings

In polymer chemistry, urea-containing compounds can be incorporated to impart specific functionalities. For instance, the introduction of urea groups can enhance the thermal and mechanical properties of polymers. They can also be used to create functional coatings with tailored surface properties.

Research on related compounds, such as 4-Bromophenylacetylurea, suggests potential applications in material science, including the synthesis of polymers or coatings that require specific thermal or mechanical characteristics. evitachem.com The ability of urea derivatives to form strong intermolecular interactions can be exploited to create robust and durable materials. The presence of the benzyl and bromophenyl groups in this compound offers further opportunities for tuning the properties of polymers and coatings, for example, by influencing their refractive index, adhesion, or compatibility with other materials.

Data on Related Urea Compounds

Since specific experimental data for the emerging applications of this compound is not available, the following table presents information on related urea compounds to illustrate the properties and applications discussed.

| Compound Name | Application/Property Studied | Key Finding |

| N-tridecyl-N'-(2-benzylphenyl)urea | Supramolecular Gelation | Forms gels in various organic solvents, with gelation ability affected by alkyl chain length. nih.gov |

| Bis(pyridyl urea)s with 1,4-diiodotetrafluorobenzene | Halogen-Bonding Triggered Gelation | Halogen-bonding can induce gel formation even in polar media like aqueous methanol. worktribe.com |

| Guanidine-Urea Bifunctional Organocatalyst | Asymmetric Epoxidation | Achieves high enantioselectivity by cooperative action of the guanidine and urea groups. organic-chemistry.org |

| Bis-urea with Indole Units | Anion-Responsive Fluorescent Gels | Gel formation is inhibited by certain anions like fluoride (B91410) and benzoate, demonstrating sensing capability. mdpi.com |

| 4-Bromophenylacetylurea | Material Science and Medicinal Chemistry | Investigated for its potential in synthesizing polymers and as a lead for antitumor compounds. evitachem.com |

Future Directions and Unexplored Avenues in 1 Benzyl 3 2 Bromophenyl Urea Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant leap in chemical manufacturing, offering enhanced control, safety, and efficiency. For the synthesis of 1-Benzyl-3-(2-bromophenyl)urea, these technologies open up new possibilities for optimization and discovery.

Flow chemistry, where reactants are pumped through a network of tubes and reactors, allows for precise control over parameters like temperature, pressure, and reaction time. This fine-tuned control can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with hazardous intermediates like isocyanates, which are often used in urea (B33335) synthesis. acs.org The integration of in-line purification and analysis, such as FlowNMR, provides real-time data, enabling rapid optimization of reaction conditions. rsc.org

Automated synthesis platforms, such as robotic systems and parallel synthesizers, facilitate high-throughput screening of reaction conditions and the rapid generation of derivative libraries. acs.org A mild and efficient library synthesis technique has been developed for ureas from amines and carbon dioxide, a method well-suited for automation. acs.org This approach allows for the systematic exploration of structure-activity relationships by creating a diverse set of analogues of this compound, which is crucial in fields like drug discovery. acs.orgfrontiersin.org

Table 1: Comparison of Synthesis Methodologies for Urea Derivatives

| Feature | Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Scale | Milligram to multi-ton | Milligram to kilogram |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Safety | Handling of bulk, potentially hazardous reagents | Small reagent volumes, contained systems, safer handling of intermediates acs.org |

| Efficiency | Often involves multiple manual workup and purification steps | Integrated purification and analysis, potential for higher throughput acs.orgrsc.org |

| Optimization | Time-consuming, one-variable-at-a-time approach | Rapid, multi-parameter optimization and high-throughput screening rsc.org |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring (non-identification)

Understanding the kinetics and mechanism of the formation of this compound is critical for process optimization. Advanced spectroscopic techniques, particularly those suited for in-situ and real-time monitoring, provide a window into the dynamic changes occurring during a reaction, going beyond simple final product identification.

Process Analytical Technology (PAT) has encouraged the adoption of these methods to monitor reactions in real time. bruker.commdpi.com Techniques like in-situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands as the reaction progresses. acs.orgbruker.comingentaconnect.com For urea synthesis, these methods can follow the disappearance of isocyanate peaks and the emergence of urea-related absorptions. acs.orgingentaconnect.com

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, especially when coupled with flow systems (FlowNMR), offers detailed structural and quantitative information on-the-fly. rsc.orgbruker.com This allows for the unambiguous identification and quantification of all species in the reaction mixture, providing deep mechanistic insights. bruker.combruker.com For faster reactions, specialized techniques like reaction-interrupted excitation transfer (ExTra) NMR can be employed to trace the fate of individual atoms on a sub-second timescale. rsc.org Furthermore, online mass spectrometry techniques, such as Probe Electrospray Ionization (PESI), enable rapid monitoring of molecular weight changes, offering a complementary real-time analysis method. shimadzu.com

Table 2: Spectroscopic Techniques for Dynamic Reaction Monitoring

| Technique | Information Provided | Advantages for Urea Synthesis Monitoring |

|---|---|---|

| In-situ FT-IR/Raman | Real-time changes in functional group concentrations (e.g., C=O, N-H). mdpi.comacs.org | Non-invasive, robust probes, sensitive to key functional groups in urea formation. bruker.com |

| FlowNMR | Quantitative concentration of reactants, intermediates, and products; structural elucidation. rsc.orgbruker.com | Inherently quantitative without calibration, provides detailed mechanistic data. bruker.com |

| Online Mass Spectrometry | Real-time tracking of molecular weight changes of components. shimadzu.com | High sensitivity, rapid analysis without chromatographic separation. shimadzu.com |

| UV/Vis Spectroscopy | Changes in concentration of chromophoric species. mdpi.com | Cost-effective, simple implementation for monitoring aromatic starting materials. mdpi.com |

Exploration of Novel Reaction Pathways and Catalyst Development

The classical synthesis of ureas often involves isocyanates, which can be hazardous. acs.org Future research on this compound will likely focus on developing safer, more sustainable, and more efficient synthetic routes through novel reaction pathways and advanced catalysis. chemscene.com

One major area of exploration is the use of carbon dioxide (CO₂) as a C1 building block, which is an environmentally benign alternative to phosgene (B1210022). acs.orgorganic-chemistry.org Metal-free catalytic systems have been developed that enable the synthesis of ureas from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.org Electrocatalysis presents another promising frontier, offering a method to synthesize urea from CO₂ and various nitrogen sources under mild conditions. sciopen.commdpi.com The design of efficient electrocatalysts, such as those based on heterostructures, atomically dispersed metals, or MXenes, is a key challenge in this field. sciopen.commdpi.com

Catalyst development remains central to improving urea synthesis. numberanalytics.comnumberanalytics.com This includes exploring:

Metal Oxides and Zeolites: Materials like TiO₂ and ZrO₂ can offer high activity and stability. numberanalytics.com

Homogeneous Catalysis: Pincer-type complexes have shown utility in the dehydrogenative coupling of formamides and amines.

Palladium-Catalyzed Carbonylation: This method can produce unsymmetrical ureas from azides and amines under a CO atmosphere, with nitrogen gas as the only byproduct. organic-chemistry.org

Biocatalysis: The use of enzymes to catalyze urea formation is an emerging area with potential for high selectivity and mild reaction conditions. numberanalytics.com

Table 3: Selected Novel Synthetic Pathways for Urea Derivatives

| Pathway | Reactants | Catalyst/Conditions | Key Advantage |

|---|---|---|---|

| CO₂ Utilization | Amine, CO₂, another amine | DBU / Mitsunobu reagents acs.org | Avoids toxic phosgene and isocyanates. acs.org |

| Electrocatalysis | CO₂, Nitrogen source (e.g., NO₃⁻) | Bimetallic catalysts, MXenes mdpi.com | Sustainable route using abundant feedstocks under mild conditions. sciopen.comresearchgate.net |

| Azide (B81097) Carbonylation | Azide, Amine, CO | Pd/C organic-chemistry.org | High atom economy, N₂ is the only byproduct. organic-chemistry.org |

| Hofmann Rearrangement | Primary amide, Ammonia (B1221849) source | Phenyliodine diacetate organic-chemistry.org | In-situ generation of isocyanate intermediate from readily available amides. organic-chemistry.org |

Multiscale Modeling and Data-Driven Approaches in Urea Chemistry

Computational chemistry and data-driven methods are becoming indispensable tools for accelerating chemical research. elsevierpure.com For this compound, these approaches can provide predictive insights from the molecular level to the industrial process scale, reducing the need for extensive empirical experimentation. researchgate.net

Multiscale modeling can be employed to understand the system at different levels of detail:

Quantum Mechanics (QM): Used to calculate the electronic structure, reaction mechanisms, and spectroscopic properties of the urea molecule and its transition states.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These methods model the behavior of ensembles of molecules, providing insights into intermolecular interactions (like hydrogen bonding), solvent effects, and the self-assembly of urea derivatives. researchgate.netresearchgate.net This is particularly relevant for understanding how molecules like this compound might pack in a solid state or aggregate in solution. researchgate.net

Process Simulation: Software like Aspen Plus can be used to model the entire synthesis process in a reactor, incorporating thermodynamic, kinetic, and fluid dynamic data to optimize industrial-scale production. ureaknowhow.combue.edu.eg

Data-driven approaches , leveraging machine learning (ML) and artificial intelligence (AI), can analyze large datasets to uncover complex relationships between chemical structures, reaction conditions, and outcomes. elsevierpure.comresearchgate.net For urea chemistry, this could involve developing models that predict the yield of a reaction based on the chosen catalyst and substrates, or designing new urea derivatives with desired properties by using inverse design algorithms. researchgate.net

Table 4: Application of Modeling and Data Science in Urea Research

| Approach | Scale | Application Area | Example Insights |

|---|---|---|---|

| Quantum Mechanics | Molecular | Reaction Mechanism, Catalyst Design | Calculation of activation barriers for different synthetic pathways. |

| Molecular Dynamics | Nanoscale | Material Properties, Self-Assembly | Predicting the morphology of urea-based copolymers or aggregation in solution. researchgate.net |

| Process Simulation | Macroscale | Reactor Design, Process Optimization | Simulating the effect of temperature and pressure on urea conversion in an industrial reactor. ureaknowhow.comwitpress.com |

| Machine Learning/AI | Data-driven | Predictive Modeling, Inverse Design | Predicting reaction outcomes; proposing new urea structures with target properties. researchgate.net |

Potential for Derivatization into Smart Materials and Responsive Systems

The unique structural features of the urea moiety, particularly its strong hydrogen-bonding capabilities, make it an excellent building block for creating "smart" materials and responsive systems. frontiersin.org Derivatization of the this compound scaffold could lead to materials that change their properties in response to external stimuli such as pH, temperature, or specific analytes.

One promising avenue is the development of pH-responsive systems . By incorporating urea-amine functionalities into nanostructures like mesoporous silica, it is possible to create materials that release a payload (e.g., a drug) in a pH-controlled manner. nih.govresearchgate.net The protonation or deprotonation of the urea and amine groups at different pH values can alter the noncovalent interactions holding the payload, triggering its release. nih.gov

Another area is the creation of supramolecular polymers and gels . The directional hydrogen bonds of the urea group can drive the self-assembly of monomers into long chains or complex networks. The properties of these materials, such as their viscosity or mechanical strength, could be tuned by altering the substituents on the phenyl rings of the urea derivative, potentially leading to self-healing materials or injectable hydrogels.

Finally, the urea scaffold is a key component in many biosensors . mdpi.comnih.gov While many sensors are designed to detect urea itself via enzymatic reactions, derivatives of this compound could be explored as recognition elements in non-enzymatic sensors or as building blocks for the sensor matrix, leveraging their specific binding affinities and electronic properties. mdpi.com

Table 5: Potential Smart Systems Based on Urea Derivatives

| System Type | Stimulus | Response Mechanism | Potential Application |

|---|---|---|---|

| Drug Delivery Nanoparticles | pH nih.govresearchgate.net | Alteration of hydrogen bonding and electrostatic interactions, leading to payload release. nih.gov | Targeted cancer therapy, controlled-release formulations. |

| Supramolecular Gels | Temperature, Solvent | Disruption/formation of hydrogen-bonded networks. | Injectable biomaterials, stimuli-responsive coatings. |

| Controlled-Release Coatings | Water/Moisture | Slow dissolution or degradation of a polymer matrix (e.g., polyurethane). acs.org | Coated fertilizers, protective coatings. acs.org |

| Electrochemical Sensors | Analyte Binding | Change in capacitance, resistance, or redox potential of a functionalized electrode. mdpi.com | Medical diagnostics, environmental monitoring. nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-(2-bromophenyl)urea, and what critical parameters influence yield?

The synthesis typically involves coupling a benzylamine derivative with a 2-bromophenyl isocyanate or via urea bond formation between substituted phenyl and benzyl precursors. Key steps include:

- Amine activation : Use of carbodiimides (e.g., DCC) to facilitate urea linkage formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation .

Critical parameters include stoichiometric ratios, solvent purity, and exclusion of moisture to prevent hydrolysis.

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm urea linkage (δ ~6.5–8.5 ppm for aromatic protons) and benzyl/2-bromophenyl groups .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns in the solid state (e.g., urea carbonyl interactions) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: ~345.2 g/mol) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC variability) may arise from:

- Impurity profiles : Trace solvents (DMF) or unreacted intermediates can skew assays. Purity must exceed 95% (HPLC-UV) .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times require normalization.

- Structural analogs : Compare with derivatives like 1-(3-bromobenzyl)-3-isopropylurea to isolate substituent effects .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

- DFT calculations : Model electron density at the urea carbonyl (C=O) to predict nucleophilic attack sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .

- Solvent-solute MD simulations : Assess stability in aqueous vs. lipid environments for drug delivery applications .

Methodological Challenges

Q. How can researchers address purification challenges for this compound?

- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate urea derivatives from brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~160–165°C) .

- Troubleshooting : Persistent impurities require LC-MS to identify halogen-exchange byproducts (e.g., Br → Cl substitution) .

Q. What strategies validate the compound’s stability under experimental conditions?

- Accelerated stability studies : Expose to UV light (254 nm), 40°C/75% RH for 7 days, and monitor degradation via TLC/HPLC .

- pH stability : Test solubility in buffers (pH 2–10) to assess urea bond hydrolysis (e.g., H NMR loss of NH signals) .

Structural-Activity Relationship (SAR) Studies

Q. How does the 2-bromophenyl substituent influence bioactivity compared to other halogens?

- Electron-withdrawing effects : Bromine enhances electrophilicity at the urea carbonyl, improving target binding (e.g., kinase inhibition) vs. chloro/fluoro analogs .

- Steric effects : The 2-bromo group’s ortho position restricts rotational freedom, favoring specific conformations in protein pockets .

Q. What modifications to the benzyl group enhance selectivity in enzyme inhibition?

-

Substituent addition : Para-methoxy or nitro groups on the benzyl ring alter lipophilicity (logP) and hydrogen-bond donor capacity .

-

Comparative data :

Derivative IC (µM) Selectivity Index 1-Benzyl (parent) 12.3 1.0 1-(4-Nitrobenzyl) 8.7 2.4 1-(4-Methoxybenzyl) 15.9 0.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.